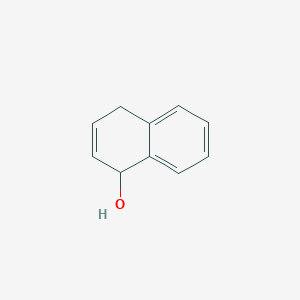
1,4-Dihydronaphthalen-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dihydronaphthalen-1-ol is an organic compound with the molecular formula C10H10O It is a derivative of naphthalene, characterized by the presence of a hydroxyl group (-OH) attached to the first carbon of the dihydronaphthalene ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,4-Dihydronaphthalen-1-ol can be synthesized through several methods. One common approach involves the reduction of 1,4-naphthoquinone using suitable reducing agents. Another method includes the hydrogenation of 1-naphthol under specific conditions .
Industrial Production Methods: Industrial production of this compound typically involves catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using palladium or platinum catalysts under controlled temperature and pressure conditions .
Analyse Chemischer Reaktionen
Types of Reactions: 1,4-Dihydronaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1,4-naphthoquinone.
Reduction: Further reduction can lead to the formation of tetrahydronaphthalenes.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents such as halogens and nitrating agents are used under acidic conditions.
Major Products Formed:
Oxidation: 1,4-naphthoquinone.
Reduction: Tetrahydronaphthalenes.
Substitution: Halogenated or nitrated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
1,4-Dihydronaphthalen-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antitumoral properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,4-Dihydronaphthalen-1-ol involves its interaction with specific molecular targets. It can act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage. Additionally, it may inhibit certain enzymes involved in disease pathways, contributing to its potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
1,4-Dihydronaphthalene: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
1-Naphthol: Contains a hydroxyl group but differs in the position of the double bonds in the ring system.
1,4-Naphthoquinone: An oxidized form of 1,4-Dihydronaphthalen-1-ol, with distinct chemical properties.
Uniqueness: this compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit potential biological activities. Its hydroxyl group and dihydronaphthalene ring system confer distinct reactivity and functionality compared to similar compounds .
Eigenschaften
CAS-Nummer |
130096-84-3 |
|---|---|
Molekularformel |
C10H10O |
Molekulargewicht |
146.19 g/mol |
IUPAC-Name |
1,4-dihydronaphthalen-1-ol |
InChI |
InChI=1S/C10H10O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-4,6-7,10-11H,5H2 |
InChI-Schlüssel |
NZKPJOBNZFODAQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CC(C2=CC=CC=C21)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(3S)-1-[(4-methoxyphenyl)methyl]-2,5-dioxopyrrolidin-3-yl] acetate](/img/structure/B14277508.png)
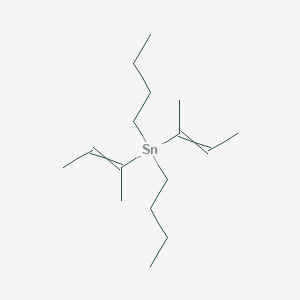
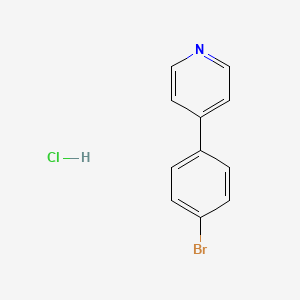
![2,1-Benzisoxazole-4,7-dione, 5-[(4-bromophenyl)amino]-3-methoxy-](/img/structure/B14277519.png)
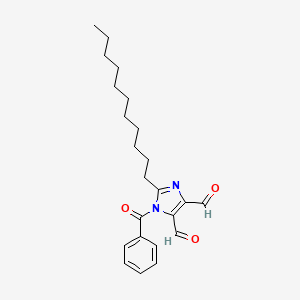
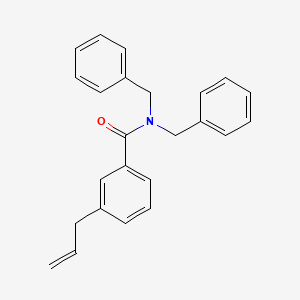
![6-Methyl-4,6-dihydro-1H-pyrimido[4,5-c][1,2]oxazin-7(3H)-one](/img/structure/B14277541.png)
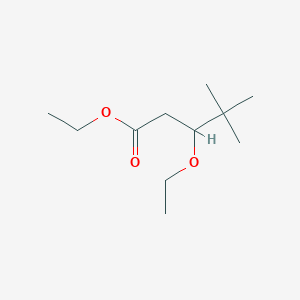
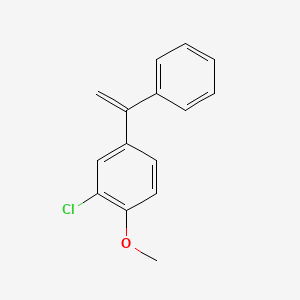
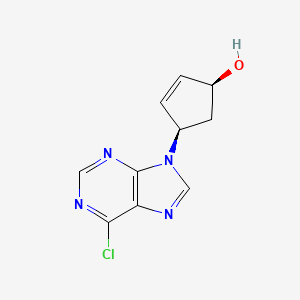
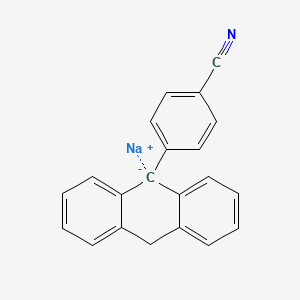
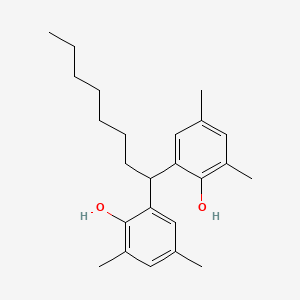
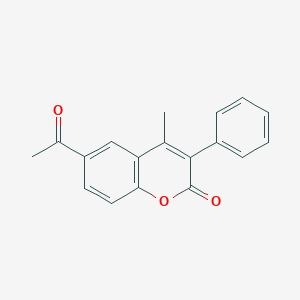
![Methyl 3-[2,3-di(propan-2-yl)phenyl]prop-2-enoate](/img/structure/B14277595.png)
